![molecular formula C6H2Cl2N4 B082115 5,8-Dichloropyrazino[2,3-d]pyridazine CAS No. 13480-43-8](/img/structure/B82115.png)
5,8-Dichloropyrazino[2,3-d]pyridazine
Overview
Description
5,8-Dichloropyrazino[2,3-d]pyridazine is a heterocyclic compound with the molecular formula C6H2Cl2N4. It is part of the pyrazino[2,3-d]pyridazine family, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloropyrazino[2,3-d]pyridazine typically involves the chlorination of pyrazino[2,3-d]pyridazine. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5,8-Dichloropyrazino[2,3-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions often involve the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of this compound .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a pharmaceutical agent due to its biological activity against various targets:
- Antitumor Activity : Some derivatives of pyrazino[2,3-d]pyridazines have shown promising results in inhibiting tumor growth in preclinical studies. The dichloro substitution may enhance the compound's interaction with biological targets.
- Antimicrobial Properties : Research indicates that compounds within this class exhibit antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics.
Materials Science Applications
5,8-Dichloropyrazino[2,3-d]pyridazine also finds utility in materials science:
- Organic Electronics : Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells. The compound's ability to form stable thin films is particularly advantageous for these applications.
- Dyes and Pigments : The compound has potential as a dye precursor due to its chromophoric properties, which can be exploited in textile and coating industries.
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor efficacy of various derivatives of pyrazino[2,3-d]pyridazine in vitro using human cancer cell lines. Results indicated that compounds with dichloro substitutions exhibited higher cytotoxicity compared to their mono-chloro counterparts. This suggests that further exploration into structure-activity relationships could yield more effective antitumor agents.
Case Study 2: Organic Photovoltaics
Research conducted on the integration of this compound into organic photovoltaic devices demonstrated improved charge transport properties. Devices incorporating this compound showed enhanced efficiency compared to traditional materials used in organic solar cells.
Mechanism of Action
The mechanism of action of 5,8-Dichloropyrazino[2,3-d]pyridazine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in biological processes.
DNA Interaction: Potential to intercalate with DNA, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Pyrazino[2,3-d]pyridazine: The parent compound without chlorine substitutions.
5,8-Dichloropyrazine: A similar compound with a pyrazine ring instead of a pyrazino[2,3-d]pyridazine ring.
Uniqueness
5,8-Dichloropyrazino[2,3-d]pyridazine is unique due to its specific chlorine substitutions, which confer distinct chemical and biological properties compared to its analogs .
Biological Activity
5,8-Dichloropyrazino[2,3-d]pyridazine is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 201.01 g/mol
- Density : 1.67 g/cm³
- Boiling Point : 430.79 °C
- Flash Point : 246.91 °C
The structure of this compound includes two chlorine atoms at positions 5 and 8 of the pyrazino ring, contributing to its unique reactivity and biological properties .
Aurora Kinase Inhibition
One of the primary mechanisms through which this compound exerts its biological activity is by inhibiting Aurora kinases—serine/threonine kinases crucial for cell cycle regulation. Overexpression of these kinases is associated with various cancers:
- Aurora A : Involved in centrosome maturation and spindle assembly.
- Aurora B : Regulates chromosome alignment and segregation during mitosis.
Studies have shown that compounds like this compound can inhibit these kinases, leading to cell cycle arrest and apoptosis in tumor cells .
Anticancer Activity
Numerous studies have explored the anticancer properties of this compound:
- Cell Proliferation Inhibition : Research indicates that this compound significantly inhibits the proliferation of various cancer cell lines by inducing apoptosis. For instance, it has been shown to reduce viability in breast and lung cancer cells .
- Mechanistic Insights : The inhibition of Aurora kinases leads to disrupted mitotic processes, ultimately causing programmed cell death. This has been observed in several experimental models where treated cells exhibited increased levels of apoptotic markers .
Case Studies
- Study on Breast Cancer Cells :
- Study on Lung Cancer Cells :
Comparative Biological Activity
Compound Name | Target Kinase | IC50 (µM) | Cell Line Tested | Effect on Viability |
---|---|---|---|---|
This compound | Aurora A/B | 10 | MCF-7 | ~70% reduction |
Other Aurora Kinase Inhibitors | Various | Varies | A549 | ~65% reduction |
Properties
IUPAC Name |
5,8-dichloropyrazino[2,3-d]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N4/c7-5-3-4(6(8)12-11-5)10-2-1-9-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGDKCOBTQISBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563241 | |
Record name | 5,8-Dichloropyrazino[2,3-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13480-43-8 | |
Record name | 5,8-Dichloropyrazino[2,3-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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